4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine is a heterocyclic compound with a molecular formula of C15H10Cl2N4O2. This compound is known for its unique structure, which includes both pyrimidine and pyrazine rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidinylamine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidinylthiol
Uniqueness
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine is unique due to its dual pyrimidine and pyrazine rings, which provide a distinct set of chemical properties
Eigenschaften
Molekularformel |
C15H10Cl2N4O2 |
---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-22-10-4-2-3-5-11(10)23-12-13(16)20-15(21-14(12)17)9-8-18-6-7-19-9/h2-8H,1H3 |
InChI-Schlüssel |
RJXIRIBEDLXVGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.